Pivaloylcarnitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

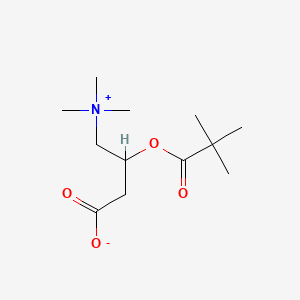

Pivaloylcarnitine belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Applications De Recherche Scientifique

Chemistry Applications

Pivaloylcarnitine serves as a valuable model compound in the study of esterification and hydrolysis reactions. Its structural characteristics allow researchers to investigate the kinetics and mechanisms underlying these fundamental chemical processes.

| Application | Description |

|---|---|

| Model Compound | Used to study esterification and hydrolysis reactions. |

Biological Applications

In biological research, this compound is investigated for its role in carnitine metabolism and transport within cells. It is particularly significant in understanding how fatty acids are transported into mitochondria for energy production.

- Carnitine Metabolism: this compound is involved in the metabolic pathways that regulate carnitine levels in the body.

- Transport Mechanisms: It is transported via the human kidney carnitine transporter OCTN2, which is inhibited by L-carnitine.

Medical Applications

This compound has been explored as a potential biomarker for carnitine deficiency and related metabolic disorders. A notable case study involving pediatric patients demonstrated its significance:

- Case Study: In a study involving pediatric patients with hypocarnitinemia, this compound levels were significantly elevated, accounting for over 70% of total serum carnitine. This was observed in two patients who had received pivalate-containing antibiotics. The normalization of serum free carnitine levels occurred after treatment cessation, highlighting the compound's role in diagnosing metabolic disorders linked to antibiotic use .

| Patient | Serum Free Carnitine (µmol/l) | Serum this compound (µmol/l) | Percentage of Total Carnitine |

|---|---|---|---|

| Patient 1 | 1.0 | 3.7 | >70% |

| Patient 2 | 0.4 | 1.6 | >70% |

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of prodrugs aimed at improving the bioavailability of therapeutic agents. Its ability to enhance drug delivery systems makes it a compound of interest for formulating medications that require better absorption.

Case Studies on Tissue Specificity

Research has demonstrated varying levels of this compound across different tissues:

- In studies involving rats treated with pivalate-containing antibiotics, this compound was detected at high levels in the kidneys, while lower concentrations were found in the liver and heart . This tissue specificity underscores the compound's metabolic implications.

| Tissue | This compound Concentration (nmol/g) |

|---|---|

| Kidney | 104.2 ± 33.8 |

| Heart | 26.8 ± 16.8 |

| Liver | 9.6 ± 3.3 |

Propriétés

Numéro CAS |

98299-38-8 |

|---|---|

Formule moléculaire |

C12H23NO4 |

Poids moléculaire |

245.32 g/mol |

Nom IUPAC |

3-(2,2-dimethylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3 |

Clé InChI |

YICAQFPUDACYGQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES canonique |

CC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Key on ui other cas no. |

98299-38-8 |

Synonymes |

pivaloyl carnitine pivaloylcarnitine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.